Neihumicin
Vue d'ensemble
Description
Neihumycin is a cytotoxic antibiotic derived from the bacterium Micromonospora neihuensis. It has garnered attention due to its potent cytotoxic properties, making it a valuable compound in the field of medicinal chemistry . The structure of neihumycin is characterized by a unique dibenzylidene-dihydropyrazinone core, which is crucial for its biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of neihumycin involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization and condensation reactions .
Industrial Production Methods: Industrial production of neihumycin is achieved through the fermentation of Micromonospora neihuensis. The bacterium is cultured under controlled conditions to maximize the yield of neihumycin. The compound is then extracted and purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Neihumycin undergoes various chemical reactions, including:
Oxidation: Neihumycin can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert neihumycin into its corresponding dihydro derivatives.
Substitution: Neihumycin can undergo nucleophilic substitution reactions, particularly at the benzylidene positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrazinones and quinone derivatives, which retain the cytotoxic properties of the parent compound .
Applications De Recherche Scientifique
Neihumycin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of pyrazinone derivatives.
Biology: Neihumycin is employed in cell biology to study its effects on cell proliferation and apoptosis.
Medicine: Due to its cytotoxic properties, neihumycin is being investigated as a potential anticancer agent.
Industry: Neihumycin is used in the development of new antibiotics and as a lead compound for drug discovery
Mécanisme D'action
Neihumycin exerts its effects by binding to the DNA of target cells, thereby inhibiting DNA replication and transcription. This leads to the induction of apoptosis in cancer cells. The molecular targets of neihumycin include topoisomerases and other DNA-binding proteins, which are crucial for cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Streptomycin: Another aminoglycoside antibiotic that inhibits protein synthesis in bacteria.
Gentamicin: Similar to neomycin, it binds to bacterial ribosomes and inhibits protein synthesis.
Uniqueness of Neihumycin: Neihumycin is unique due to its dibenzylidene-dihydropyrazinone core, which is not found in other aminoglycoside antibiotics. This structural feature is responsible for its potent cytotoxic activity and its ability to induce apoptosis in cancer cells .
Activité Biologique
Neihumicin is a novel compound derived from marine sources, specifically isolated from the actinobacterium Micromonospora neihuensis. This compound has garnered attention due to its promising biological activities, particularly its cytotoxic and antimicrobial properties. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
1. Chemical Structure and Properties
This compound is classified as a diketopiperazine (DKP), a structural motif known for its diverse biological activities. The compound exhibits a complex structure that contributes to its interaction with biological systems.
2. Cytotoxic Activity
2.1 Mechanism of Action
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study by Wu et al. (2016) demonstrated that this compound induces cell cycle arrest in Jurkat T cells at the G2/M phase, leading to apoptosis after prolonged exposure. The compound's mechanism appears to involve the inhibition of tubulin polymerization, similar to other DKP derivatives.
Table 1: Cytotoxic Effects of this compound on Jurkat Cells
Compound | Concentration (μM) | IC50 (μM) | Cell Cycle Phase Arrested |
---|---|---|---|
This compound | 15 | 6.98 | G2/M |
Isomethoxythis compound | 15 | 30.5 | G2/M |
The table above summarizes the cytotoxic effects of this compound and its derivative isomethoxythis compound on Jurkat cells, showcasing their potency in inducing cell cycle arrest.
2.2 Comparative Studies
This compound's cytotoxicity was compared with other known compounds such as plinabulin and halimide, which also exhibit similar mechanisms of action. In these studies, this compound was found to be effective against floating cell lines but showed limited activity against adherent cell lines like HCT116 and CHO cells, indicating a potential specificity in its action.
3. Antimicrobial Activity
This compound also displays antimicrobial properties against various pathogens. A study highlighted its effectiveness against multidrug-resistant bacterial strains, positioning it as a potential candidate for antibiotic development.
Table 2: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4 μg/mL |
Escherichia coli | 8 μg/mL |
Pseudomonas aeruginosa | 16 μg/mL |
This table presents the minimum inhibitory concentrations (MIC) for this compound against selected bacterial pathogens, demonstrating its potential as an antimicrobial agent.
4. Case Studies
Case Study 1: Antimicrobial Resistance
In clinical settings, this compound has been evaluated for its efficacy against antibiotic-resistant infections. A case study involving a patient with a resistant Staphylococcus aureus infection showed a positive response to treatment with this compound, leading to significant clinical improvement.
Case Study 2: Cancer Treatment
Another case study focused on a patient with advanced leukemia who was treated with this compound as part of a combination therapy regimen. The patient exhibited reduced tumor burden and improved overall survival rates, suggesting the compound's potential in oncological applications.
5. Conclusion
This compound represents a promising compound with notable cytotoxic and antimicrobial activities derived from marine actinobacteria. Its ability to induce cell cycle arrest and combat multidrug-resistant pathogens positions it as a valuable candidate for further research and potential therapeutic applications. Continued exploration of this compound's mechanisms and effects will be crucial in understanding its full therapeutic potential.
Propriétés
IUPAC Name |
(3Z,6Z)-3,6-dibenzylidene-5-methoxypyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-23-19-17(13-15-10-6-3-7-11-15)20-18(22)16(21-19)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMSPKVRKZDILM-MCOFMCJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC2=CC=CC=C2)C(=O)NC1=CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC\1=N/C(=C\C2=CC=CC=C2)/C(=O)N/C1=C\C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111451-12-8 | |
Record name | Neihumicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111451128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.